

Comprehensive Spectroscopic Profiling of Bicyclo[3.1.0]hexan-3-amine[1]

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Compound of Interest

Compound Name: *Bicyclo[3.1.0]hexan-3-amine*

Cat. No.: *B12360212*

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Introduction & Structural Significance

Bicyclo[3.1.0]hexan-3-amine (CAS: 79531-79-6; HCl Salt: 89676-80-2) represents a rigidified scaffold where a cyclopropane ring is fused to a cyclopentane unit.[1] This "methanocarba" system locks the conformation of the attached amine, making it an invaluable probe for defining the pharmacophore geometry of G-protein coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluR) and adenosine receptors.[1]

Stereochemical Definition

The 3-position of the bicyclo[3.1.0]hexane ring allows for two diastereomers.[1] Correct assignment is critical as they exhibit distinct biological activities and spectroscopic signatures.
[1]

- Endo (cis): The amine group is on the same face as the cyclopropane ring (concave face).[1]
- Exo (trans): The amine group is on the opposite face of the cyclopropane ring (convex face).
[1]

Note: The commercial "**Bicyclo[3.1.0]hexan-3-amine** hydrochloride" is typically supplied as the endo (cis) isomer or a mixture enriched in the endo form, derived from the reductive amination of the parent ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

The NMR analysis of this molecule is defined by the anisotropy of the cyclopropane ring, which significantly shields the protons located above its plane (endo face).

H NMR Data (HCl Salt)

Solvent: D

O (400 MHz) Isomer:cis-**Bicyclo[3.1.0]hexan-3-amine** (Endo)[1]

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
H3	3.65	m (tt)	-	-Methine. Deshielded by the ammonium group (). ^[1] The multiplicity arises from coupling to H2/H4 protons. ^[1]
H2, H4 ()	2.35	dd	13.5, 7.5	Methylene (Exo face). These protons are cis to the bridgehead and trans to the amine. ^[1]
H2, H4 ()	1.75	d	13.5	Methylene (Endo face). Shielded by the cyclopropane ring current. ^[1]
H1, H5	1.35	m	-	Bridgehead. Characteristic tertiary protons at the ring fusion. ^[1]
H6 (exo)	0.65	m	-	Cyclopropane (Exo). "Up" proton on the bridge. ^[1]
H6 (endo)	0.25	q	4.5	Cyclopropane (Endo). "Down"

proton.[1] Highly shielded due to ring strain and anisotropy.[1]

“

Analyst Note: The large difference between the geminal protons at C2/C4 (

ppm) is a hallmark of the rigid bicyclic system. In the endo-amine, the H3 proton is pseudo-equatorial, minimizing 1,3-diaxial interactions.[1]

C NMR Data

Solvent: D

O (100 MHz)

Position	(ppm)	Type	Structural Context
C3	52.4	CH	-Carbon. Shifted upfield relative to acyclic amines due to ring strain.[1]
C2, C4	36.8	CH	Methylene. Distinctive shift for cyclopentane envelope carbons.[1]
C1, C5	22.1	CH	Bridgehead. High-field shift typical of cyclopropyl-carbinyl systems.[1]
C6	6.5	CH	Cyclopropane Bridge. Extremely high field, diagnostic of the bicyclo[3.1.0] core.[1]

Infrared (IR) Spectroscopy[1]

The IR spectrum serves as a rapid quality control check, confirming the integrity of the salt formation and the bicyclic core.

Frequency (cm)	Vibration Mode	Assignment
3400 – 2800	N–H Stretch	Broad, strong band characteristic of primary ammonium salts (). ^[1] Overlaps with C-H stretches. ^[1]
3050 – 3000	C–H Stretch (Cyclopropyl)	Diagnostic. The strained C-H bonds of the cyclopropane ring absorb above 3000 cm , distinct from the alkyl C-H.
2950 – 2850	C–H Stretch (Alkyl)	Standard methylene/methine vibrations.
1600 – 1500	N–H Bend	Scissoring vibration of the ammonium group. ^[1]
~1020	Ring Deformation	Characteristic skeletal vibration of the cyclopropane ring. ^[1]

Mass Spectrometry (MS)^[1]

Ionization Mode: ESI+ or EI (70 eV) Molecular Formula: C

H

N (Free base MW: 97.16)^[1]

Fragmentation Pathway (EI)

The mass spectrum is dominated by the instability of the strained ring system upon ionization.

- Molecular Ion (

):

97 (Weak intensity in EI, Base peak in ESI as

).[1]

- Loss of Ammonia (

):

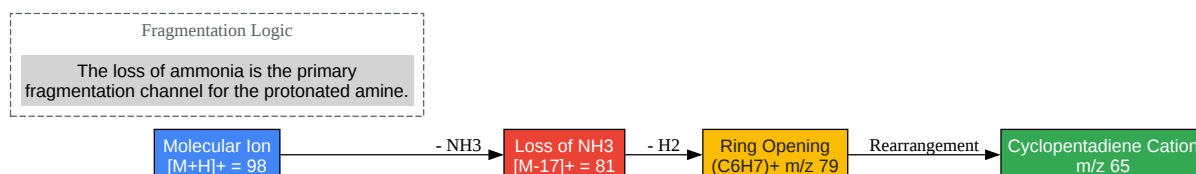
80.[1] Formation of the bicyclo[3.1.0]hex-2-ene cation.[1]

- Ring Opening/Rearrangement:

79, 77. Loss of hydrogens and aromatization precursors.[1]

- Base Peak (Typical):

54 or 67 (Cyclopentenyl/Cyclopropyl fragments).[1]



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Caption: ESI+ Fragmentation pathway showing the characteristic loss of ammonia followed by skeletal rearrangement.[1]

Experimental Protocol: Synthesis & Isolation

To ensure the validity of the spectroscopic data, the sample must be prepared via a controlled reductive amination of the ketone.

Protocol: Reductive Amination of Bicyclo[3.1.0]hexan-3-one[1]

- Imine Formation: Dissolve bicyclo[3.1.0]hexan-3-one (1.0 eq) in dry methanol. Add ammonium acetate (10.0 eq).^[1] Stir at RT for 1 hour.
- Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaCNBH₃, 0.7 eq) portion-wise.
- Workup: Acidify with 1N HCl (destroy excess hydride), then basify with NaOH to pH > 12. Extract with DCM.^[1]
- Salt Formation: Treat the organic layer with HCl in dioxane. The precipitate is the target **Endo-Bicyclo[3.1.0]hexan-3-amine HCl**.^[1]

Stereoselectivity Check: The hydride attacks from the less hindered exo face, forcing the amine into the endo (cis) position.^[1]

- Endo (Major):

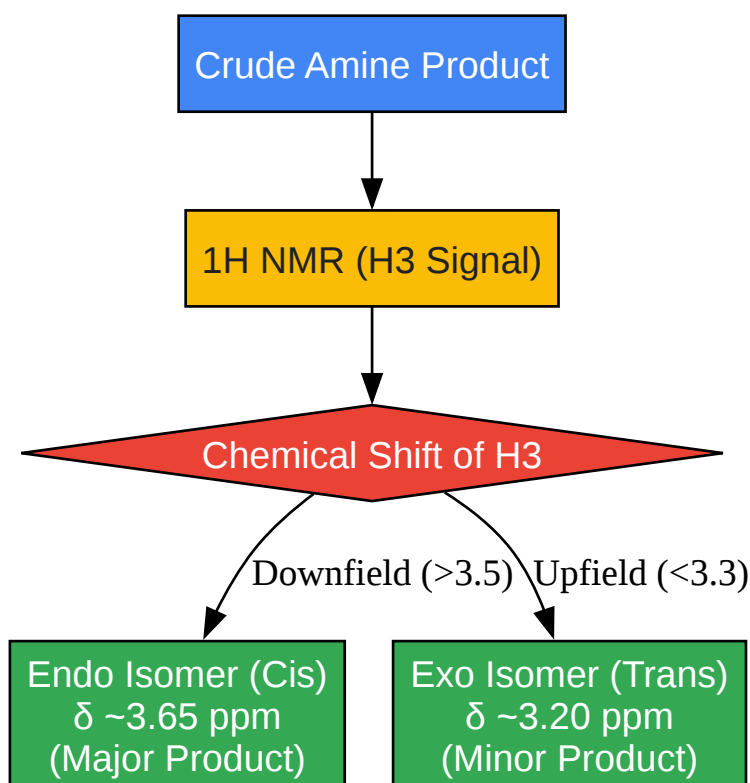
ppm.^[1]

- Exo (Minor):

ppm (Upfield shift due to different anisotropy).^[1]

Isomer Differentiation Workflow

Distinguishing the endo and exo isomers is the most common analytical challenge.^[1] Use this logic gate for assignment:



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Caption: Logic flow for assigning stereochemistry based on the H3 methine proton shift.

References

- Synthesis and Conformational Analysis: Title: "Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues." Source: Organic Letters, 2008, 10(5), 881-884.[1][2] URL:[Link][1]
- Pharmacological Relevance (mGluR Agonists): Title: "Synthesis and Pharmacological Characterization of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives." Source: Journal of Medicinal Chemistry, 2000, 43(25), 4893-4909.[1] URL:[Link][1]
- Precursor Characterization (Ketone): Title: "Bicyclo[3.1.0]hexan-3-one Spectroscopic Data." Source: NIST Chemistry WebBook, SRD 69.[1] URL:[Link][1]
- Commercial Reference (HCl Salt): Title: "**Bicyclo[3.1.0]hexan-3-amine** hydrochloride Product Page." [1][3] Source: BenchChem / PubChem Data. URL:[Link][1]

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